molecular formula C22H25N3O2 B7818675 Bucindolol CAS No. 111671-41-1

Bucindolol

Numéro de catalogue: B7818675
Numéro CAS: 111671-41-1
Poids moléculaire: 363.5 g/mol
Clé InChI: FBMYKMYQHCBIGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bucindolol is a non-selective beta-adrenergic receptor blocker with additional weak alpha-blocking properties and intrinsic sympathomimetic activity in some model systems. It has been investigated for its potential use in treating heart failure, although it was not approved by the United States Food and Drug Administration due to issues with the integrity of the data submitted .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bucindolol involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions: Bucindolol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: The nitro group in the intermediate stages is reduced to an amine.

    Substitution: The initial displacement reaction involves a substitution mechanism.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride.

Major Products: The major product of these reactions is this compound itself, with intermediates like 3-(2-methyl-2-nitropropyl)indole and alpha,alpha-dimethyltryptamine being key steps in the synthesis .

Applications De Recherche Scientifique

Heart Failure Management

Bucindolol has been investigated extensively for its efficacy in patients with chronic heart failure (CHF). The Beta-Blocker Evaluation of Survival Trial (BEST) was a pivotal study that assessed this compound's impact on mortality and morbidity in patients with advanced heart failure. Although the trial did not demonstrate a significant overall survival benefit, it showed promising results in reducing cardiovascular mortality and hospitalization rates among certain subgroups.

Key Findings from Clinical Trials:

  • BEST Study : In a cohort of 2,708 patients, this compound did not significantly reduce all-cause mortality compared to placebo (30% vs. 33% deaths) but showed a lower risk of cardiovascular death (hazard ratio 0.86) and improved left ventricular ejection fraction (5.5% vs. 2.1% improvement) .
  • Subgroup Analysis : In patients with atrial fibrillation (AF) and reduced left ventricular ejection fraction (HFREF), this compound led to significant reductions in composite heart failure endpoints when resting heart rates were maintained at ≤ 80 bpm .

Pharmacogenomic Insights

This compound's effectiveness may be influenced by genetic factors, particularly the β(1)-adrenergic receptor gene polymorphisms. A study indicated that patients with the Arg/Arg genotype exhibited better outcomes with this compound compared to Gly carriers, suggesting that genetic testing could help tailor treatment strategies for heart failure patients .

Comparisons with Other Beta-Blockers

Research comparing this compound to other beta-blockers, such as metoprolol, has shown that this compound may be more effective in maintaining sinus rhythm in genetically predisposed individuals. This highlights the potential for personalized medicine approaches in managing heart conditions .

Hypertension Treatment

This compound has also been explored for its antihypertensive effects. Its dual action as a beta-blocker and alpha-1 antagonist provides a unique mechanism for lowering blood pressure while potentially minimizing adverse effects associated with traditional beta-blockers .

Intrinsic Sympathomimetic Activity

This compound's mild intrinsic sympathomimetic activity allows it to provide therapeutic benefits without significantly decreasing heart rate during physical activity, which is advantageous for patients who require heart rate control without excessive bradycardia .

Summary of Clinical Trials

Study NamePopulationPrimary EndpointResults
BESTNYHA III/IV Heart FailureAll-cause mortalityNo significant difference; lower cardiovascular mortality
AF Subgroup AnalysisHFREF Patients with AFComposite HF endpointsSignificant reduction when resting HR ≤ 80 bpm
Genotype StudyHeart Failure PatientsMaintenance of sinus rhythmThis compound more effective in Arg/Arg genotype

Mécanisme D'action

Bucindolol exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. It binds to both beta-1 and beta-2 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine, leading to decreased heart rate and blood pressure. Additionally, it has weak alpha-1 blocking properties, contributing to its vasodilatory effects .

Comparaison Avec Des Composés Similaires

    Carvedilol: Another non-selective beta-blocker with alpha-blocking properties.

    Labetalol: Similar in its non-selective beta-blocking and alpha-blocking activities.

    Metoprolol: A selective beta-1 blocker without alpha-blocking properties.

Uniqueness: Bucindolol’s combination of beta-adrenergic and weak alpha-adrenergic blocking properties, along with its intrinsic sympathomimetic activity, distinguishes it from other beta-blockers. This unique profile may offer specific therapeutic advantages in certain patient populations .

Activité Biologique

Bucindolol is a third-generation beta-adrenergic blocker with unique pharmacological properties, including partial agonist activity at β-adrenergic receptors and α1-adrenergic antagonist effects. This compound has been studied extensively for its biological activities, particularly in the context of cardiovascular diseases such as heart failure and hypertension.

This compound primarily acts on the β1 and β2 adrenergic receptors, exhibiting a dual mechanism that includes both antagonistic and partial agonistic effects. This characteristic differentiates it from traditional beta-blockers, which typically exert pure antagonistic effects. The compound's ability to modulate receptor activity is particularly relevant in pathological states where sympathetic overactivity contributes to disease progression.

Key Mechanisms:

  • β1 and β2 Receptor Blockade : Reduces heart rate and myocardial contractility, which can alleviate symptoms in heart failure patients.
  • α1 Antagonist Activity : Contributes to vasodilation, reducing peripheral resistance and improving cardiac output.
  • Partial Agonist Activity : May provide a more favorable profile in certain patient populations by maintaining some level of receptor stimulation, potentially reducing adverse effects associated with complete blockade.

1. Cardiac Remodeling

Recent studies have shown that this compound can modulate cardiac remodeling processes. For instance, research indicated that this compound treatment in H9c2 cardiac cells exposed to norepinephrine resulted in reduced oxidative stress and cell death. This effect was mediated through the inhibition of the Akt/mTOR signaling pathway, which is crucial for hypertrophic responses in cardiomyocytes .

Study Findings
Lima-Seolin et al. (2019)This compound reduced oxidative stress and cell death in cardiac cells exposed to norepinephrine.
AHA Journals (2003)This compound's partial agonist activity varies with the activation state of β-receptors, influencing its efficacy in heart failure management.

2. Heart Failure Management

Clinical trials have assessed this compound's efficacy in chronic heart failure. Despite its promising pharmacological profile, studies have shown mixed results regarding mortality reduction compared to other beta-blockers like carvedilol and metoprolol. For example, a trial indicated that while this compound improved certain hemodynamic parameters, it did not significantly reduce mortality rates in advanced chronic heart failure patients .

Case Studies

Several clinical studies have provided insights into this compound's therapeutic potential:

  • Study on Heart Failure Patients : A randomized controlled trial compared this compound with metoprolol succinate for maintaining sinus rhythm in patients with heart failure. The results suggested that while both medications were effective, this compound's unique receptor activity may offer advantages in specific genetic populations .
  • Pulmonary Hypertension : this compound has also been investigated for its effects on right ventricular function in rats with pulmonary arterial hypertension, demonstrating potential benefits through the reversal of autonomic imbalance .

Propriétés

IUPAC Name

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMYKMYQHCBIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046744
Record name Bucindolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-11-4
Record name Bucindolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71119-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucindolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12752
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bucindolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCINDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UO06K7CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucindolol
Reactant of Route 2
Reactant of Route 2
Bucindolol
Reactant of Route 3
Reactant of Route 3
Bucindolol
Reactant of Route 4
Bucindolol
Reactant of Route 5
Reactant of Route 5
Bucindolol
Reactant of Route 6
Reactant of Route 6
Bucindolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.